molecular formula C20H12ClFO3 B4986920 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B4986920
M. Wt: 354.8 g/mol
InChI Key: AYMADGGSUGNYHI-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins—bioactive metabolites of ellagic acid with demonstrated neuroprotective properties . This compound features a di-substituted benzyloxy group at the 3-position of the chromenone core, combining a 2-chloro and 6-fluoro substituent on the benzyl ring. The design of such derivatives aims to optimize interactions with phosphodiesterase 2 (PDE2), a therapeutic target for neurodegenerative diseases .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFO3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMADGGSUGNYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl alcohol and 6H-benzo[c]chromen-6-one.

    Reaction: The 2-chloro-6-fluorobenzyl alcohol is reacted with 6H-benzo[c]chromen-6-one in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one exhibits notable anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a lead compound for developing anticancer drugs.

Case Study Example :
In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines indicates potential therapeutic applications in treating inflammatory diseases.

Research Findings :
Studies have shown that this compound can significantly decrease levels of TNF-alpha and IL-6 in activated macrophages, highlighting its role in modulating immune responses .

Enzyme Inhibition

The compound binds to the active sites of various enzymes, inhibiting their activity and thereby altering biochemical pathways critical for disease progression. This mechanism underpins its potential use in drug development targeting diseases such as cancer and chronic inflammatory conditions .

Future Research Directions

Further studies are necessary to elucidate the full range of biological targets and pathways influenced by this compound. Understanding its mechanism of action at a molecular level will facilitate the design of more effective therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives
  • 3-Butoxy-6H-benzo[c]chromen-6-one (1f) : Exhibited the highest PDE2 inhibitory activity (IC50: 3.67 ± 0.47 µM) among alkoxylated derivatives, attributed to optimal chain length and lipophilicity aligning with the hydrophobic pocket of PDE2 .
  • 3-(Pentyloxy)-6H-benzo[c]chromen-6-one (1g) : Longer pentyl chain reduced activity (IC50: ~34 µM), suggesting steric hindrance or excessive hydrophobicity .
Benzyloxy-Substituted Derivatives
  • 3-((2-Fluorobenzyl)oxy)-8-methoxy-6H-benzo[c]chromen-6-one (2t): A mono-fluorinated benzyloxy derivative with an 8-methoxy group.
Reference Inhibitor
  • BAY 60-7550 : A classic PDE2 inhibitor with a propylphenyl group (IC50: ~0.1 µM). Though more potent than most benzo[c]chromen-6-ones, derivative 1f showed comparable efficacy in cell-level studies, highlighting the scaffold’s promise .

Substituent Effects on Selectivity

  • Cholinesterase Inhibitors : Derivatives with tetrahydro-benzo[c]chromen-6-one cores exhibited activity against acetylcholinesterase (e.g., comparable to rivastigmine), underscoring the scaffold’s versatility .
  • ERβ Agonists : Hydroxyl groups at positions 3 and 8 conferred selectivity for estrogen receptor beta (ERβ), demonstrating that substituent positioning critically influences target specificity .

Biological Activity

3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a benzo[c]chromen backbone, modified with halogenated aromatic groups, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H14ClFO3C_{21}H_{14}ClFO_3, with a molecular weight of approximately 368.8 g/mol. The presence of chlorine and fluorine substituents contributes to its unique chemical reactivity and biological activity.

Property Value
Molecular FormulaC21H14ClFO3
Molecular Weight368.8 g/mol
Structural FeaturesBenzo[c]chromen backbone
Unique PropertiesHalogenated substituents

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanisms of action are believed to involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways related to inflammation and cancer progression.
  • Cell Signaling Modulation : It may affect cellular signaling pathways, potentially influencing gene expression and metabolic processes.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory mediators.
  • Anticancer Properties : The structural features of the compound indicate potential efficacy against various cancer cell lines, possibly through induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound has been tested against human cancer cell lines. Results demonstrate significant cytotoxic effects, particularly in leukemia and breast cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Structure-Activity Relationship (SAR) : Studies have established a relationship between the structural components of similar compounds and their biological activities. For instance, the presence of hydroxyl groups in related coumarin derivatives has been linked to enhanced differentiation of leukemia cells, indicating that modifications in the benzo[c]chromen structure could similarly impact activity.
  • Pharmacokinetics : Ongoing research is focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for evaluating its viability as a therapeutic agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
8-MethoxyflavoneLacks halogen substituentsKnown for neuroprotective effects
4-MethylcoumarinContains a coumarin backboneExhibits strong fluorescence properties
2-Chloro-N-(2-fluorophenyl)-3-methoxybenzamideAmide functional groupDisplays distinct biological activity profiles

The unique combination of halogenated groups in this compound enhances its binding affinity and biological efficacy compared to other compounds in its class.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing 3-[(2-chloro-6-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes, as shown in Scheme 9 . Optimization involves controlling reaction temperature (typically 80–100°C) and solvent polarity (e.g., toluene or DCM). Alternative methods include [3+3] cyclizations using 1,3-dicarbonyl compounds or chalcone intermediates . Yield improvements (up to 75%) are achieved by slow addition of reagents and inert atmosphere conditions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogous benzo[c]chromen-6-ones (mean C–C bond deviation: 0.003 Å, R factor: 0.047) . Complementary methods include 1H^1H/13C^{13}C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4 per EU-GHS/CLP). Required precautions include:

  • Use of fume hoods and PPE (gloves, lab coats, safety goggles).
  • Immediate decontamination of spills with ethanol/water mixtures.
  • Storage in airtight containers at 2–8°C to prevent degradation .
    • First-aid measures: Rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound with reduced environmental impact?

  • Answer : A solvent-free, three-component reaction under microwave irradiation (100 W, 120°C, 30 min) has been reported for analogous 6H-benzo[c]chromen-6-ones, achieving 85% yield . Catalytic systems like Fe3_3O4_4 nanoparticles reduce waste, while water-based workup minimizes organic solvent use. Lifecycle assessment (LCA) metrics should be integrated to quantify sustainability gains.

Q. What strategies resolve contradictions in biological activity data for fluorinated benzo[c]chromen-6-one derivatives?

  • Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from assay variability (e.g., cell line selection, incubation time). Standardized protocols (e.g., MTT assay at 24/48/72 h) and orthogonal validation (e.g., SPR for binding affinity) are recommended. For fluorinated analogs, control for photodegradation under assay conditions using UV-Vis stability studies .

Q. How do steric and electronic effects of the 2-chloro-6-fluorobenzyl group influence the compound’s pharmacokinetic properties?

  • Answer : The electron-withdrawing fluorine and chlorine substituents enhance metabolic stability by reducing cytochrome P450 oxidation. Molecular dynamics simulations (MD) show that the fluorobenzyl group increases lipophilicity (logP ~3.2), improving blood-brain barrier permeability but reducing aqueous solubility. Adjustments via prodrug design (e.g., phosphate esters) can balance bioavailability .

Methodological Challenges

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

  • Answer : HPLC-PDA (λ = 254 nm, C18 column, acetonitrile/water gradient) identifies impurities at 0.1% levels. GC-MS detects volatile byproducts (e.g., silyl ethers from synthesis). Quantify residual solvents (e.g., DCM) via headspace GC-FID, adhering to ICH Q3C guidelines .

Q. How can researchers design structure-activity relationship (SAR) studies for fluorinated benzo[c]chromen-6-one derivatives?

  • Answer : Systematic variation of substituents (e.g., replacing Cl with Br or adjusting fluorine position) paired with in silico docking (AutoDock Vina) identifies key pharmacophores. Biological testing against isoform-specific targets (e.g., kinase isoforms) clarifies selectivity. Use QSAR models to predict ADMET properties early in optimization .

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